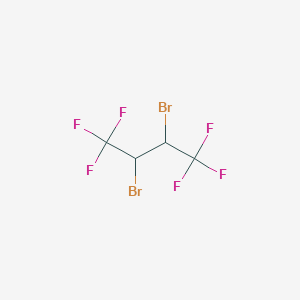

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated compounds often involves halogenation and dehalogenation steps. For instance, difluorodienes are synthesized from dibromo-difluorobutanes using dehydrobromination reactions with DBU, as reported in the study of 1,3-dibromo-1,1-difluoro compounds . Similarly, the synthesis of diastereomers of 2,3-difluorobutan-1,4-diol involves an epoxide opening strategy, indicating the use of epoxides as intermediates in the synthesis of fluorinated butanes . These methods could potentially be adapted for the synthesis of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

Molecular Structure Analysis

The molecular structure of halogenated butanes can be complex, with multiple stereoisomers possible due to the presence of chiral centers. NMR spectroscopy is a powerful tool for investigating these structures, as demonstrated by the complete NMR investigation of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane, which determined all relevant chemical shifts and coupling constants . This type of analysis is crucial for understanding the molecular structure of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

Chemical Reactions Analysis

Halogenated butanes can undergo various chemical reactions, including photochemically initiated reactions and Diels-Alder reactions. For example, 1,2-dibromo-1-chlorotrifluoroethane reacts with chlorotrifluoroethylene under UV radiation to form dibromo-dichlorohexafluorobutane and other products . Additionally, 4-aryl-1,1-difluoro-1,3-butadienes, which can be derived from dibromo-difluorobutanes, participate in Diels-Alder reactions with electron-deficient dienophiles . These reactions highlight the reactivity of bromo- and fluoro-substituted butanes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For instance, the IR and Raman spectra of 2,4-dibromopentane and 2,5-dibromohexane provide information about their conformational preferences in different states . The presence of fluorine atoms can significantly alter the physical properties, such as boiling points and solubility, due to their electronegativity and size. Understanding these properties is essential for the practical application and handling of 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane.

Aplicaciones Científicas De Investigación

Photochemical Reactions and Synthesis

Research shows that derivatives of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane are involved in various photochemical reactions. For instance, photochemically initiated reactions of similar compounds have resulted in the synthesis of complex fluorinated structures like perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene (Dědek & Chvátal, 1986).

Nuclear Magnetic Resonance (NMR) Studies

The compound has been subject to detailed NMR investigations. Studies such as those by Hinton and Jaques (1975) have helped in understanding the molecular structure and dynamics of related dibromo compounds through the determination of chemical shifts and coupling constants (Hinton & Jaques, 1975).

Thermodynamic Properties

Research on the thermodynamic properties of similar fluorinated compounds has been conducted. Studies have measured the molar enthalpies of vaporization and cohesive energies, providing valuable information for chemical engineering and material science applications (Svoboda, Kubeš, & Basařová, 1992).

Synthesis Methods

Efforts have been made to synthesize 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane and similar compounds using various methods. For example, Baker, Ruzicka, and Tinker (1999) demonstrated a one-step synthesis from succinonitrile, showing potential for efficient production (Baker, Ruzicka, & Tinker, 1999).

Chemical Analysis Techniques

The compound and its derivatives have been used in the development and refinement of chemical analysis techniques. For instance, Tomori (1981) reported on the separation of meso and racemic forms of related dibromo compounds using gas chromatography, which is crucial for chemical analysis and purity assessment (Tomori, 1981).

Molecular Structure Elucidation

Understanding the molecular structure of such compounds is key to their application in various fields. Abraham and Loftus (1973) used heteronuclear noise decoupling combined with 13C and 13C-satellite spectra observations to determine the chemical shifts and coupling constants of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, contributing to a deeper understanding of its molecular structure (Abraham & Loftus, 1973).

Propiedades

IUPAC Name |

2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDAABVXWZWULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371593 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | |

CAS RN |

384-50-9 | |

| Record name | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)